molecular formula C29H23BrClN3O4 B13787984 Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-oxo-4-(4-phenoxyphenyl)-1-azetidinyl)-2-hydroxy- CAS No. 87444-04-0

Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-oxo-4-(4-phenoxyphenyl)-1-azetidinyl)-2-hydroxy-

Cat. No.: B13787984
CAS No.: 87444-04-0
M. Wt: 592.9 g/mol
InChI Key: WMMKBGXWAANGDG-UHFFFAOYSA-N
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Description

Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-oxo-4-(4-phenoxyphenyl)-1-azetidinyl)-2-hydroxy- is a complex organic compound that belongs to the class of azetidinones. This compound is characterized by its unique structure, which includes a bromophenyl group, a phenoxyphenyl group, and a hydroxy group attached to an azetidinone ring. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-oxo-4-(4-phenoxyphenyl)-1-azetidinyl)-2-hydroxy- typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring is formed through a cyclization reaction involving a suitable precursor, such as a β-lactam.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction using a brominated aromatic compound.

    Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, typically using an oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: It is being investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-oxo-4-(4-phenoxyphenyl)-1-azetidinyl)-2-hydroxy- involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various cellular processes, leading to effects such as reduced cell proliferation and induced apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benzamide Derivatives: Compounds with similar structures but different substituents on the benzamide moiety.

    Azetidinone Derivatives: Compounds with variations in the azetidinone ring structure.

    Phenoxyphenyl Compounds: Compounds with different functional groups attached to the phenoxyphenyl moiety.

Uniqueness

Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-oxo-4-(4-phenoxyphenyl)-1-azetidinyl)-2-hydroxy- is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets. This uniqueness contributes to its potential as a versatile compound in various scientific research applications.

Properties

CAS No.

87444-04-0

Molecular Formula

C29H23BrClN3O4

Molecular Weight

592.9 g/mol

IUPAC Name

N-[3-[(4-bromoanilino)methyl]-3-chloro-2-oxo-4-(4-phenoxyphenyl)azetidin-1-yl]-2-hydroxybenzamide

InChI

InChI=1S/C29H23BrClN3O4/c30-20-12-14-21(15-13-20)32-18-29(31)26(19-10-16-23(17-11-19)38-22-6-2-1-3-7-22)34(28(29)37)33-27(36)24-8-4-5-9-25(24)35/h1-17,26,32,35H,18H2,(H,33,36)

InChI Key

WMMKBGXWAANGDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3C(C(=O)N3NC(=O)C4=CC=CC=C4O)(CNC5=CC=C(C=C5)Br)Cl

Origin of Product

United States

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